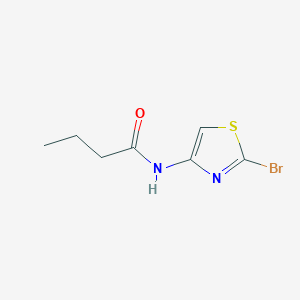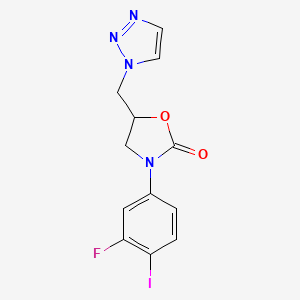
(R)-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one is a complex organic compound that features a unique combination of a triazole ring, a fluorinated phenyl group, and an oxazolidinone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Triazole Ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an azide and an alkyne react to form the 1,2,3-triazole ring.
Introduction of the Fluorinated Phenyl Group: This step often involves a halogenation reaction, where a fluorine atom is introduced to the phenyl ring, followed by iodination.
Construction of the Oxazolidinone Core: The oxazolidinone ring can be synthesized through a cyclization reaction involving an amino alcohol and a carbonyl compound.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring or the phenyl group.
Reduction: Reduction reactions may target the oxazolidinone ring or the triazole ring.
Substitution: The fluorine and iodine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides, under appropriate conditions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazole or phenyl ring.
Reduction Products: Reduced forms of the oxazolidinone or triazole ring.
Substitution Products: Compounds with new functional groups replacing the fluorine or iodine atoms.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Material Science:
Biology and Medicine:
Antimicrobial Agents: The compound’s structure suggests potential as an antimicrobial agent, particularly against resistant bacterial strains.
Anticancer Research: Investigated for its ability to inhibit cancer cell growth through various molecular pathways.
Industry:
Pharmaceuticals: Used in the synthesis of novel drugs with improved efficacy and safety profiles.
Mécanisme D'action
The mechanism of action of ®-5-((1H-1,2,3-Triazol-1-yl)methyl)-3-(3-fluoro-4-iodophenyl)oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may interact with metal ions or active sites in enzymes, while the fluorinated phenyl group can enhance binding affinity through hydrophobic interactions. The oxazolidinone core may contribute to the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Linezolid: An oxazolidinone antibiotic with a similar core structure but different substituents.
Tedizolid: Another oxazolidinone antibiotic with enhanced potency and a different substitution pattern.
Uniqueness:
Structural Features: The combination of a triazole ring, a fluorinated phenyl group, and an oxazolidinone core is unique and not commonly found in other compounds.
Propriétés
Formule moléculaire |
C12H10FIN4O2 |
|---|---|
Poids moléculaire |
388.14 g/mol |
Nom IUPAC |
3-(3-fluoro-4-iodophenyl)-5-(triazol-1-ylmethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H10FIN4O2/c13-10-5-8(1-2-11(10)14)18-7-9(20-12(18)19)6-17-4-3-15-16-17/h1-5,9H,6-7H2 |
Clé InChI |
KPEMSGMCGMPKSL-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC(=O)N1C2=CC(=C(C=C2)I)F)CN3C=CN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



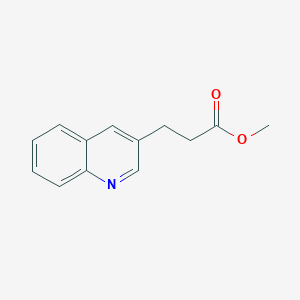
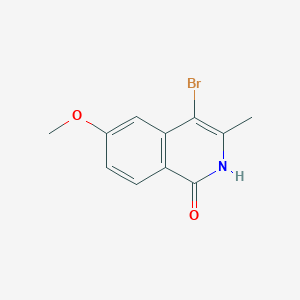
![Carbamic acid,[2-amino-5-propyl-4-(trifluoromethyl)phenyl]-,1,1-dimethylethyl ester](/img/structure/B8492372.png)
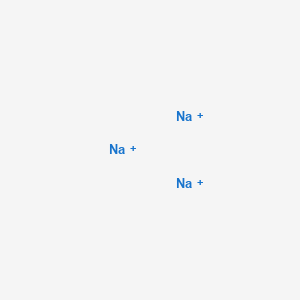
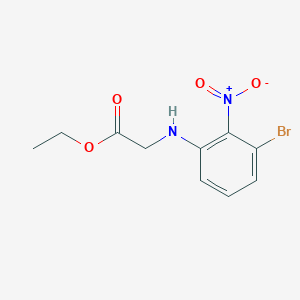

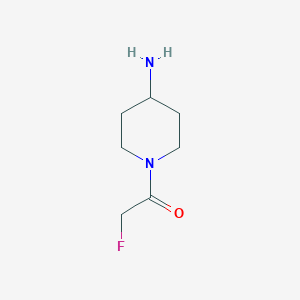
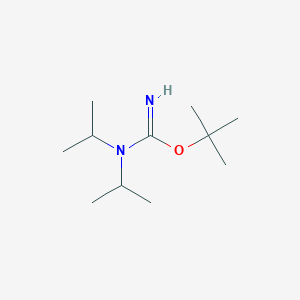
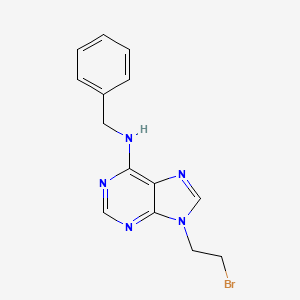
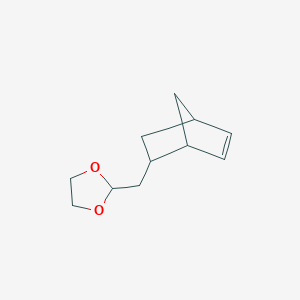

![1-[4-Oxo-3-(2H-tetrazol-5-yl)-4H-1-benzopyran-6-yl]ethyl acetate](/img/structure/B8492442.png)
